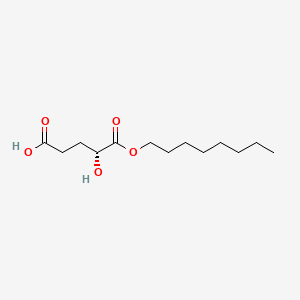
(2R)-Octyl-alpha-hydroxyglutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-Octyl-alpha-hydroxyglutarate is a modified form of the D-isomer of 2-Hydroxyglutarate. This compound is notable for its high cellular uptake and has been extensively studied for its role in various biochemical processes, particularly in the context of cancer research . It is a cell-permeable derivative of alpha-hydroxyglutarate, which is involved in the metabolic pathways of certain cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Octyl-alpha-hydroxyglutarate typically involves the esterification of alpha-hydroxyglutaric acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Industrial purification methods may include advanced techniques such as chromatography and high-performance liquid chromatography (HPLC) to ensure high purity levels .
Chemical Reactions Analysis
Types of Reactions
(2R)-Octyl-alpha-hydroxyglutarate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form alpha-ketoglutarate, a key intermediate in the Krebs cycle.
Reduction: It can be reduced to form various hydroxy derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Alpha-ketoglutarate.
Reduction: Various hydroxy derivatives.
Substitution: Substituted esters and other functionalized derivatives.
Scientific Research Applications
(2R)-Octyl-alpha-hydroxyglutarate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used to study metabolic pathways and enzyme functions, particularly those involving alpha-ketoglutarate and its derivatives.
Medicine: It has been investigated for its potential role in cancer therapy, especially in targeting IDH1-mutated cancer cells. .
Mechanism of Action
The mechanism of action of (2R)-Octyl-alpha-hydroxyglutarate involves its conversion to alpha-ketoglutarate by D- and L-2-hydroxyglutarate dehydrogenases. This conversion is crucial for the compound’s role in inhibiting alpha-ketoglutarate-dependent dioxygenases, which are involved in various cellular processes, including DNA repair and epigenetic regulation . The inhibition of these enzymes can lead to the accumulation of 2-Hydroxyglutarate, which has been linked to the development of certain cancers .
Comparison with Similar Compounds
Similar Compounds
(2S)-Octyl-alpha-hydroxyglutarate: The S-isomer of the compound, which has different biological activities.
Alpha-hydroxyglutarate: The parent compound, which is less cell-permeable compared to its octyl derivative.
Alpha-ketoglutarate: A key intermediate in the Krebs cycle and a product of the oxidation of (2R)-Octyl-alpha-hydroxyglutarate
Uniqueness
This compound is unique due to its high cellular uptake and its ability to specifically target IDH1-mutated cancer cells. This makes it a valuable tool in cancer research and therapy, distinguishing it from other similar compounds that may not have the same level of specificity or efficacy .
Properties
IUPAC Name |
(4R)-4-hydroxy-5-octoxy-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZOKTKSGUOCCM-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(CCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)[C@@H](CCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














